1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid

概要

説明

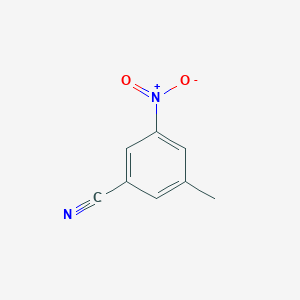

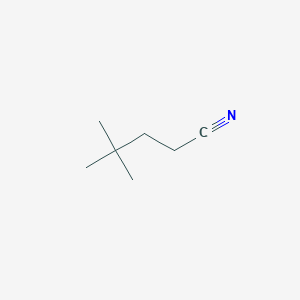

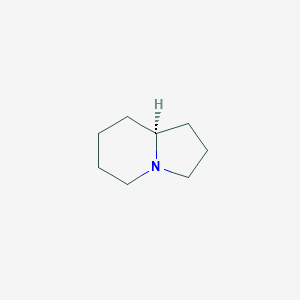

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid (IPMPCA) is an organic compound composed of an isopropyl group, a methyl group, a 1H-pyrazole ring, and a carboxylic acid group. It is a white solid that is soluble in water and is commonly used in laboratory experiments. IPMPCA has a variety of applications in scientific research, including its use as a reagent for the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.

科学的研究の応用

Synthesis and Characterization

The development of novel pyrazole-dicarboxylate acid derivatives and their coordination with metal ions like Cu(II), Co(II), and Zn(II) has been explored. These compounds are synthesized and characterized, demonstrating their potential in forming mononuclear chelate complexes with interesting 2D hydrogen bonded networks. The structural and crystallization properties of these organic molecules underline their significance in coordination chemistry (Radi et al., 2015).

Research on bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands showcases the synthesis and structural diversity of d10 metal coordination polymers. These polymers exhibit unique chiral and achiral properties, along with intriguing thermal and luminescence characteristics, indicating their potential in materials science and luminescence studies (Cheng et al., 2017).

Structural and Dynamic Studies

Investigations into the structural, spectral, and theoretical aspects of pyrazole-4-carboxylic acid derivatives highlight their importance. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid's structure has been examined through various spectroscopic methods, offering insights into its molecular dynamics and potential for further chemical modifications (Viveka et al., 2016).

The dynamic properties of simple pyrazole-4-carboxylic acids have been studied, revealing their polymorphism and solid-state proton transfer capabilities. Such studies are crucial for understanding the fundamental chemical behavior of pyrazole derivatives in the solid state (Infantes et al., 2013).

Molecular Docking and Computational Studies

- Molecular docking studies of pyrazole derivatives, such as 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, have been performed. These studies aim to predict their binding interactions with target proteins, providing valuable information for drug design and molecular biology research (Reddy et al., 2022).

特性

IUPAC Name |

3-methyl-1-propan-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5(2)10-4-7(8(11)12)6(3)9-10/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOTOIXQDQQRWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropyl-3-methyl-1H-pyrazole-4-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone](/img/structure/B169701.png)

![(1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl 6-methyl ester](/img/structure/B169711.png)

![1,1,2-Trimethyl-1H-benzo[e]indole-6-sulfonic acid](/img/structure/B169714.png)